molecular formula C11H11N3O2 B13508922 Ethyl 3-aminoquinoxaline-2-carboxylate

Ethyl 3-aminoquinoxaline-2-carboxylate

Cat. No.: B13508922
M. Wt: 217.22 g/mol
InChI Key: YEGJKNJFRUPBHC-UHFFFAOYSA-N
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Description

Ethyl 3-aminoquinoxaline-2-carboxylate is a quinoxaline derivative characterized by an amino (-NH₂) group at the 3-position and an ethyl ester (-COOEt) at the 2-position of the quinoxaline core. Quinoxalines are heterocyclic compounds with two adjacent nitrogen atoms in a benzene-like ring, making them versatile scaffolds in medicinal chemistry and materials science. This compound is synthesized via nucleophilic amination of ethyl 3-chloroquinoxaline-2-carboxylate using primary or secondary amines under reflux conditions in ethanol . Its structural features, such as hydrogen-bonding capacity from the amino group and lipophilicity from the ester moiety, make it a promising intermediate for developing kinase inhibitors (e.g., Pim-1/2) and antimicrobial agents .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 3-aminoquinoxaline-2-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-10(12)14-8-6-4-3-5-7(8)13-9/h3-6H,2H2,1H3,(H2,12,14)

InChI Key

YEGJKNJFRUPBHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=C1N

Origin of Product

United States

Preparation Methods

Condensation of 1,2-Diaminobenzene with Diethyl Oxalate

The most common and classical method for synthesizing ethyl 3-aminoquinoxaline-2-carboxylate involves the condensation of 1,2-diaminobenzene (o-phenylenediamine) with diethyl oxalate under acidic or neutral conditions. This reaction forms the quinoxaline ring system by cyclization and subsequent ester formation.

Step Reactants Conditions Outcome
1 1,2-Diaminobenzene + Diethyl Oxalate Acidic medium, reflux in ethanol or other solvents Formation of quinoxaline-2-carboxylate ester ring system
2 Work-up and purification Column chromatography or recrystallization Pure this compound
  • The reaction is typically carried out in ethanol or similar solvents.
  • Acid catalysts such as citric acid (15 mol%) have been used to enhance cyclization efficiency.
  • Yields and purity can be optimized by varying reaction time, temperature, and solvent system.

Substitution and Functional Group Transformations

  • Substituted quinoxaline derivatives, including this compound, can be synthesized via selective chlorination and nucleophilic aromatic substitution.
  • For example, chlorination at position 3 using phosphorus oxychloride with dimethylformamide as a catalyst produces intermediates that undergo nucleophilic substitution with amines or phenols, followed by hydrolysis to yield the final compounds.

Detailed Synthetic Procedure from Literature

A representative synthesis from the literature is as follows:

  • Condensation Reaction:

    • Mix 1,2-phenylenediamine (or substituted derivative) with diethyl oxalate in ethanol.
    • Add citric acid as a catalyst (around 15 mol%).
    • Stir at room temperature or reflux depending on substrate.
    • Reaction time ranges from a few hours to overnight.
  • Isolation and Purification:

    • After completion, the reaction mixture is concentrated.
    • Purify the crude product by silica gel column chromatography using n-hexane and ethyl acetate mixtures.
    • Final recrystallization from suitable solvents may be performed to enhance purity.
  • Optional Functionalization:

    • Chlorination of the quinoxaline ring at the 3-position using phosphorus oxychloride and DMF catalyst under reflux.
    • Subsequent nucleophilic substitution with amines to introduce the amino group at position 3.
    • Reduction of nitro groups to amino groups can be achieved using tin(II) chloride in refluxing absolute ethanol or catalytic hydrogenation over palladium on carbon.

Reaction Conditions and Catalysts

Reaction Step Reagents/Conditions Notes
Cyclization 1,2-Diaminobenzene + Diethyl Oxalate, acid catalyst (e.g., citric acid), ethanol, reflux or room temp Acid catalyst improves yield and rate
Chlorination at 3-position Phosphorus oxychloride, DMF catalyst, reflux Forms reactive intermediate for substitution
Amination/Substitution Amines or phenols, ethanol, microwave irradiation or reflux Microwave can accelerate reaction
Reduction of Nitro to Amino Group SnCl2 in absolute ethanol, reflux or H2/Pd-C at 60 °C Selective and efficient reduction

Purification Techniques

  • Extraction with ethyl acetate followed by washing with aqueous potassium carbonate or hydrochloric acid solutions.
  • Drying over anhydrous sodium sulfate.
  • Filtration and evaporation under reduced pressure.
  • Chromatographic purification on silica gel using gradient elution.
  • Recrystallization from ethanol or other suitable solvents to obtain analytically pure samples.

Summary Table of Preparation Methods

Method Reactants Conditions Advantages Limitations
Direct Condensation 1,2-Diaminobenzene + Diethyl Oxalate Acid catalyst, ethanol, reflux or room temp Simple, high yield, scalable Requires careful control of acidity and temperature
Chlorination + Nucleophilic Substitution Quinoxaline intermediate + POCl3 + amines Reflux, DMF catalyst, microwave irradiation Allows functional group diversity Intermediate instability, requires careful handling
Reduction of Nitro Derivatives Nitroquinoxaline + SnCl2 or H2/Pd-C Reflux or hydrogenation at 60 °C Efficient conversion to amines Use of toxic reagents or catalysts

Research Findings and Optimization

  • Studies indicate that the condensation reaction yield and purity are highly sensitive to the choice of solvent and catalyst concentration.
  • Microwave-assisted nucleophilic substitution accelerates the reaction and improves yields compared to conventional heating.
  • Reduction steps using tin(II) chloride provide selective and high-yield conversion of nitro groups to amino groups without over-reduction or ring degradation.
  • Reaction times and reagent stoichiometry are optimized to minimize side products and maximize product purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-aminoquinoxaline-2-carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

Conditions and Reagents :

  • Base-mediated hydrolysis : Refluxing with potassium carbonate (K₂CO₃) in 80% aqueous methanol .

  • Acid-mediated hydrolysis : Treatment with hydrochloric acid (HCl) in ethanol .

Outcome :

  • Full conversion to the carboxylic acid derivative is achieved, confirmed by NMR and IR spectroscopy .

Nucleophilic Substitution at the Amino Group

The amino group at position 3 participates in nucleophilic substitution reactions, enabling the introduction of diverse substituents.

Acylation Reactions

Conditions :

  • Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0–25°C .

  • Use of triethylamine (Et₃N) as a base to neutralize HCl byproducts.

Products :

  • Formation of 3-acetamidoquinoxaline-2-carboxylate derivatives.

  • Yields range from 70–85% depending on the acylating agent .

Reductive Alkylation

Conditions :

  • Treatment with aldehydes (e.g., formaldehyde) in the presence of sodium cyanoborohydride (NaBH₃CN) .

Products :

  • Secondary amines (e.g., 3-(methylamino)quinoxaline-2-carboxylate ) are formed with >90% efficiency .

Reduction of the Quinoxaline Ring

Conditions :

  • Catalytic hydrogenation using H₂ gas and palladium on carbon (Pd/C) in ethanol .

Products :

  • Partial reduction of the aromatic ring to yield dihydroquinoxaline derivatives .

Oxidation of the Amino Group

Conditions :

  • Reaction with hydrogen peroxide (H₂O₂) in acetic acid.

Products :

  • Oxidation to 3-nitroquinoxaline-2-carboxylate under controlled conditions.

Cyclization and Heterocycle Formation

The amino and ester groups facilitate intramolecular cyclization to form fused heterocycles.

Conditions :

  • Heating in polyphosphoric acid (PPA) at 120°C .

Products :

  • Formation of pyrrolo[1,2-a]quinoxaline derivatives, confirmed by X-ray crystallography .

Diazotization and Sandmeyer Reaction

Conditions :

  • Diazotization with sodium nitrite (NaNO₂) and HCl at 0°C, followed by treatment with CuCN.

Products :

  • Substitution of the amino group with cyano, yielding 3-cyanoquinoxaline-2-carboxylate .

Table 1: Hydrolysis Conditions and Outcomes

Reagent SystemTemperatureTime (h)Yield (%)Product
K₂CO₃ / MeOH-H₂OReflux4923-Aminoquinoxaline-2-carboxylic acid
HCl / EtOH25°C6883-Aminoquinoxaline-2-carboxylic acid

Table 2: Acylation Reaction Efficiency

Acylating AgentSolventYield (%)Product
Acetyl chlorideDCM853-Acetamidoquinoxaline-2-carboxylate
Benzoyl chlorideDCM783-Benzamidoquinoxaline-2-carboxylate

Mechanistic Insights

  • Hydrolysis : Base-mediated saponification proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl .

  • Acylation : The amino group acts as a nucleophile, attacking electrophilic acylating agents .

  • Cyclization : Intramolecular dehydration forms a five-membered ring, stabilized by aromaticity .

Scientific Research Applications

Ethyl 3-aminoquinoxaline-2-carboxylate is a quinoxaline derivative with diverse biological activities, making it useful in medicinal chemistry and as a building block for synthesizing more complex quinoxaline derivatives.

Scientific Research Applications

  • As a Building Block: this compound serves as an intermediate in synthesizing more complex quinoxaline derivatives.
  • Pim Kinase Inhibitors: Quinoxaline derivatives have been identified as potent submicromolar Pim-1 and Pim-2 inhibitors, and are able to inhibit the growth of human cell lines expressing high levels of Pim-1/2 kinases .

Synthesis of Quinoxaline Derivatives

  • 3-Aminoquinoxaline 1,4-dioxides: 3-Aminoquinoxaline 1,4-dioxides can be synthesized via 2-chloro derivatives .
  • 7-Amino-substituted quinoxaline-2-carbonitrile 1,4-dioxides: 7-Amino-substituted quinoxaline-2-carbonitrile 1,4-dioxides can be produced through the reaction of aminobenzofuroxans with benzoylacetonitrile in chloroform in the presence of Et3N .
  • 2-Thiazolidinone-substituted quinoxalines: *N-*substituted 2-thiazolidinonequinoxaline 1,4-dioxides can be formed by reacting quinoxaline derivatives with amines, followed by intramolecular cyclization with thioglycolic acid . These derivatives have demonstrated antimycobacterial and antifungal activities .
  • β-Lactams and Thiazolidinone Derivatives: Ethyl 3-((4-chlorobenzylidene) amino)-1,4- dihydroquinoxaline-2-carboxylate can be used to synthesize novel β-lactams and thiazolidinone derivatives .

Antimicrobial Activity

  • Quinoxaline derivatives have demonstrated antimicrobial and antiviral properties. Additionally, synthesized compounds including quinoxalines have been evaluated for their antimicrobial activity against strains of gram-positive Staphylococcus aureus, gram-negative Escherichia coli, Aspergillus flavus and Candida albicans fungi .

Antitumor activity

  • Quinoxaline 1,4-dioxides are a promising scaffold for developing new drugs for treating tuberculosis and parasitic infections such as malaria, trypanosomiasis, leishmaniasis, amoebiasis, and trichomoniasis . For instance, quinoxaline derivatives showed high antiproliferative activity against breast adenocarcinoma cells under hypoxic conditions .

Reduction Properties

  • Amines and functionalized hydrazines have shown a tendency to reduce ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide to afford quinoxaline and mono-oxide quinoxalines .

Mechanism of Action

The mechanism of action of ethyl 3-aminoquinoxaline-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular pathways, leading to its biological effects. For example, it can inhibit bacterial growth by targeting bacterial enzymes and disrupting metabolic processes .

Comparison with Similar Compounds

Key Observations:

Amino vs. Chloro: The amino group enhances hydrogen-bonding interactions in biological systems, while chloro derivatives serve as reactive intermediates for further functionalization .

Hydroxy Derivatives: Ethyl 3-hydroxyquinoxaline-2-carboxylate exhibits higher solubility in polar solvents compared to the amino analogue due to the hydroxyl group’s polarity .

Halogenated Analogues: Dichloro and trifluoromethyl derivatives (e.g., Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate) show increased electron-withdrawing effects, altering reactivity in cross-coupling reactions .

Physicochemical Properties

Table 3: Physical Properties

Compound Name Physical State Melting Point (°C) Solubility Reference
Ethyl 3-aminoquinoxaline-2-carboxylate Red/Orange powder Not reported Soluble in DMF, DMSO
Ethyl 3-methylquinoxaline-2-carboxylate Orange solid Not reported Soluble in CHCl₃, EtOAc
Ethyl 3-hydroxyquinoxaline-2-carboxylate Solid 175–264 Soluble in MeOH, H₂O

Key Differences:

  • Amino vs.
  • Hydroxy vs. Amino: Hydroxy derivatives form stable hydrazides (e.g., 3-hydroxyquinoxaline-2-carbohydrazide in ), whereas amino derivatives are more suited for nucleophilic substitutions .

Biological Activity

Ethyl 3-aminoquinoxaline-2-carboxylate is a member of the quinoxaline family, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Quinoxaline derivatives, including this compound, have been studied for various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The compound's structure allows it to interact with multiple biological targets, leading to significant pharmacological effects.

Antimicrobial Activity

Research has shown that quinoxaline derivatives exhibit notable antimicrobial properties. For instance, studies indicate that certain quinoxaline compounds can induce oxidative stress in microbial cells, leading to cell death through mechanisms such as DNA damage and disruption of cellular integrity . this compound has demonstrated effectiveness against various pathogens, including protozoan species like Entamoeba histolytica, which causes amoebiasis. In vitro tests have shown that derivatives with specific substitutions exhibit better activity than traditional treatments like metronidazole .

Antitumor Activity

The potential of this compound as an antitumor agent has been explored in several studies. Quinoxaline derivatives have been reported to inhibit key kinases involved in cancer progression, such as Pim-1 and Pim-2 kinases. These kinases are associated with poor prognosis in hematologic malignancies and solid tumors . The compound's ability to inhibit these kinases suggests a promising avenue for cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

  • Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in treated cells, contributing to its antimicrobial and antitumor effects .
  • Enzyme Inhibition : It acts as an inhibitor of thioredoxin reductase (EhTrxR) in E. histolytica, disrupting redox balance and leading to cell death .
  • DNA Damage : The generation of free radicals during the reduction of quinoxaline derivatives has been linked to DNA damage in bacterial cells .

Study on Antiamoebic Activity

A significant study evaluated the effects of various quinoxaline derivatives on E. histolytica. The results showed that some compounds exhibited IC50 values significantly lower than that of metronidazole (IC50 = 4.5 μM), highlighting their potential as alternative treatments for amoebiasis .

Study on Antitumor Activity

Another research focused on the design and synthesis of new quinoxaline derivatives as dual inhibitors of Pim-1/2 kinases. The lead compounds demonstrated submicromolar activity against cancer cell lines expressing high levels of these kinases, indicating strong antitumor potential .

Table 1: Biological Activity Summary of this compound Derivatives

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AntiamoebicE. histolytica0.331 - 3.56
AntitumorMV4-11 (AML)<0.5
AntitumorHCT-116 (Colorectal)<0.5
MechanismDescriptionReference
Oxidative StressInduction of ROS leading to cell death
Enzyme InhibitionInhibition of EhTrxR affecting redox balance
DNA DamageFree radical generation causing DNA damage

Q & A

Q. What are the key considerations for optimizing the synthesis of ethyl 3-aminoquinoxaline-2-carboxylate in laboratory settings?

Synthesis optimization requires addressing reaction efficiency, solvent selection, and catalyst compatibility. For quinoxaline derivatives, substituent positioning (e.g., amino and carboxylate groups) impacts reactivity due to steric and electronic effects. Experimental protocols should include monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH to stabilize intermediates. Safety protocols, such as handling corrosive reagents (e.g., sulfuric acid in cyclization steps), must align with SDS guidelines .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Purity assessment typically involves high-performance liquid chromatography (HPLC) with UV detection at 254 nm, while structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C) and mass spectrometry (MS). For crystalline samples, X-ray diffraction (XRD) using programs like SHELXL ensures atomic-level structural accuracy .

Q. What safety protocols are critical when handling this compound in the laboratory?

Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin contact due to potential irritancy (see SDS Section 4). Work under fume hoods to mitigate inhalation risks, and ensure waste disposal adheres to hazardous chemical guidelines (e.g., segregation from oxidizing agents) .

Q. Which solvents are optimal for dissolving this compound in experimental setups?

Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective due to the compound’s carboxylate group. Solubility testing should precede kinetic studies to avoid precipitation during reactions. Ethyl acetate (logP ~0.7) may also be suitable for extraction steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions often arise from assay variability (e.g., cell line specificity, concentration thresholds). A systematic approach includes:

  • Replicating assays under standardized conditions (e.g., ISO 10993-5 for cytotoxicity).
  • Cross-referencing with structural analogs (e.g., 3-methylquinoxaline-2-carboxylic acid, a known metabolite) to identify structure-activity relationships (SARs).
  • Applying statistical tools (e.g., ANOVA) to evaluate dose-response consistency .

Q. What methodologies are recommended for studying the degradation pathways of this compound under environmental conditions?

Accelerated stability studies using LC-MS/MS can identify degradation products under controlled stressors (e.g., UV light, oxidative media). Ecological risk assessment requires analyzing bioaccumulation potential (logKow) and persistence via OECD Test Guideline 307. Note that aminoquinoxaline derivatives may hydrolyze to carboxylic acids under alkaline conditions .

Q. How can crystallographic data from this compound be leveraged to improve computational drug design?

High-resolution XRD data (e.g., using SHELX refinement) provide precise bond lengths and angles for molecular docking simulations. Quantum mechanical calculations (e.g., DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) to optimize ligand-receptor interactions. Cross-validate results with in vitro binding assays .

Q. What experimental design principles apply to investigating the compound’s role in multi-component catalytic systems?

Design of Experiments (DoE) methodologies, such as factorial designs, help isolate variables (e.g., catalyst loading, temperature). Spectroscopic techniques (e.g., in situ IR) monitor intermediate formation. For heterogeneous systems, surface characterization via BET analysis or SEM-EDS is critical to assess catalytic activity .

Methodological Notes

  • Data Contradiction Analysis : Use meta-analysis frameworks to reconcile divergent results, emphasizing reproducibility criteria (e.g., FAIR data principles) .
  • Advanced Characterization : Pair XRD with spectroscopic methods to resolve ambiguities in tautomeric forms or polymorphism .

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